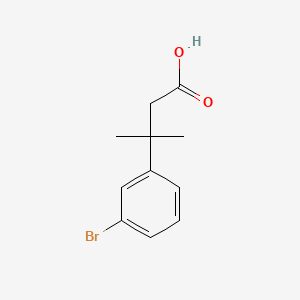![molecular formula C19H10BrF5N2O2 B2387972 2-[4-溴-3-(三氟甲基)苯氧基]-N-(2,4-二氟苯基)吡啶-3-甲酰胺 CAS No. 860785-86-0](/img/structure/B2387972.png)
2-[4-溴-3-(三氟甲基)苯氧基]-N-(2,4-二氟苯基)吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide is a chemical compound of significant interest due to its unique structural features and diverse applications in various fields
科学研究应用
Chemistry: In organic chemistry, 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide serves as a building block for synthesizing more complex molecules.
Biology and Medicine: Its structural framework is utilized in the development of pharmaceutical compounds, particularly those targeting enzymes or receptors implicated in diseases.
Industry: The compound finds applications in materials science for creating advanced polymers and in the agrochemical industry for developing novel herbicides and pesticides.
准备方法
Synthetic routes and reaction conditions: The synthesis of 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide typically involves multi-step organic reactions. Key steps often include halogenation, etherification, and amide formation. The process generally starts with the bromination of a trifluoromethyl phenol derivative, followed by etherification with a halopyridine. The final step involves the formation of the carboxamide by reaction with a difluoroaniline derivative under conditions such as reflux with suitable catalysts.
Industrial production methods: In industrial settings, the synthesis may be optimized for scale, utilizing continuous flow reactions and automated systems to ensure consistency and efficiency. Advanced techniques like microwave-assisted synthesis or green chemistry approaches can also be implemented to reduce environmental impact.
化学反应分析
Types of reactions: This compound can undergo various reactions including oxidation, reduction, and nucleophilic substitution. The presence of multiple halogen atoms and aromatic rings allows for a wide range of chemical transformations.
Common reagents and conditions: Reagents such as strong acids (e.g., sulfuric acid), bases (e.g., potassium carbonate), and oxidizing agents (e.g., hydrogen peroxide) are frequently used. Reaction conditions may vary from ambient temperature to high temperatures under reflux, depending on the specific transformation.
Major products: Common products include substituted pyridines, phenyl derivatives, and fluorinated aromatics, depending on the reagents and conditions used.
作用机制
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as binding to active sites of enzymes or receptors. The trifluoromethyl and bromophenoxy groups contribute to its high binding affinity and specificity, leading to potent biological activities. Pathways involved may include inhibition of enzymatic activity or modulation of receptor functions, which can lead to therapeutic effects in disease models.
相似化合物的比较
Compared to other halogenated and fluorinated aromatics, 2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide stands out due to its unique combination of functional groups that confer distinct chemical and biological properties. Similar compounds like 2-[4-bromo-phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide or 2-[3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide may share some reactivity patterns but differ in specific applications and efficacy.
属性
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)phenoxy]-N-(2,4-difluorophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10BrF5N2O2/c20-14-5-4-11(9-13(14)19(23,24)25)29-18-12(2-1-7-26-18)17(28)27-16-6-3-10(21)8-15(16)22/h1-9H,(H,27,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQDKKTWIHNLKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Br)C(F)(F)F)C(=O)NC3=C(C=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10BrF5N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2H,3H,4H,5H-pyrido[4,3-f][1,4]oxazepine dihydrochloride](/img/structure/B2387894.png)

![3-(4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]propanamide](/img/structure/B2387896.png)
![4-Methyl-3-[(thiophen-2-ylcarbonyl)amino]benzoic acid](/img/structure/B2387897.png)


![[2-[1-[(4-Fluorophenyl)methyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2387901.png)
![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2387902.png)

![N-[3-(carbamoylmethoxy)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2387907.png)


